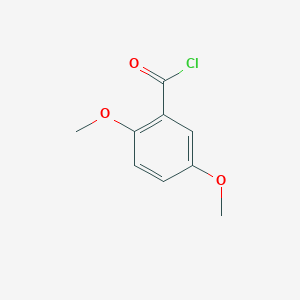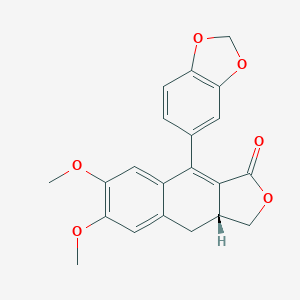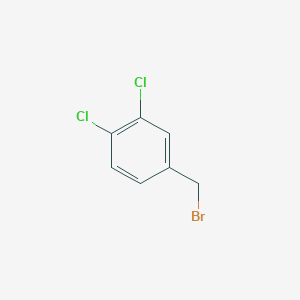
4,4'-Thiobis(2,6-xylenol)
概要
説明
4,4’-Thiobis(2,6-xylenol) is a chemical compound known for its role as an antioxidant and stabilizer in various industrial applications. The compound features a sulfur atom linking two phenolic groups, which allows it to interact with reactive oxygen species and free radicals, thereby inhibiting oxidative degradation.
生化学分析
Biochemical Properties
4,4’-Thiobis(2,6-xylenol) plays a crucial role in biochemical reactions due to its antioxidant properties. It interacts with reactive oxygen species and free radicals, thereby inhibiting oxidative stress. This compound is known to interact with enzymes such as peroxidases and catalases, which are involved in the detoxification of hydrogen peroxide. Additionally, 4,4’-Thiobis(2,6-xylenol) can bind to proteins and other biomolecules, stabilizing them against oxidative damage .
Cellular Effects
4,4’-Thiobis(2,6-xylenol) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the activity of natural killer (NK) cells and serum complement, thereby boosting innate immunity . Furthermore, this compound can affect macrophage function, either increasing or having no effect depending on the specific parameter measured . These interactions highlight the compound’s role in modulating immune responses and cellular defense mechanisms.
Molecular Mechanism
At the molecular level, 4,4’-Thiobis(2,6-xylenol) exerts its effects through binding interactions with biomolecules. It acts as an antioxidant by promoting the decomposition of hydroperoxides, leading to the formation of sulfur dioxide, sulfuric acid, and sulfonic acid. This mechanism helps in neutralizing reactive oxygen species and protecting cells from oxidative damage. Additionally, 4,4’-Thiobis(2,6-xylenol) can inhibit or activate enzymes involved in oxidative stress responses, further contributing to its protective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Thiobis(2,6-xylenol) can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4,4’-Thiobis(2,6-xylenol) remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with changes in immune responses and cellular metabolism, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 4,4’-Thiobis(2,6-xylenol) vary with different dosages in animal models. At lower doses, the compound has been shown to enhance immune responses and protect against oxidative stress . At higher doses, it can lead to toxic effects, including renal papillary and tubule necroses, as well as focal necrosis or erosions of the glandular stomach . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety.
Metabolic Pathways
4,4’-Thiobis(2,6-xylenol) is involved in various metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as peroxidases and catalases, which play a role in the detoxification of reactive oxygen species . The compound’s antioxidant properties help in maintaining metabolic flux and regulating metabolite levels, thereby supporting cellular homeostasis.
Transport and Distribution
Within cells and tissues, 4,4’-Thiobis(2,6-xylenol) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its protective effects . The compound’s distribution is crucial for its efficacy in mitigating oxidative stress and supporting cellular function.
Subcellular Localization
4,4’-Thiobis(2,6-xylenol) is localized in various subcellular compartments, including the cytoplasm and organelles involved in oxidative stress responses. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell . This subcellular localization is essential for the compound’s role in protecting cells from oxidative damage and maintaining cellular homeostasis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis(2,6-xylenol) typically involves the reaction of 2,6-xylenol with sulfur dichloride or sulfur monochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Thiobis(2,6-xylenol) is scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield of the product .
化学反応の分析
Types of Reactions
4,4’-Thiobis(2,6-xylenol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated phenolic derivatives.
科学的研究の応用
4,4’-Thiobis(2,6-xylenol) has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.
作用機序
The antioxidant mechanism of 4,4’-Thiobis(2,6-xylenol) involves the donation of hydrogen atoms from the phenolic groups to reactive oxygen species and free radicals. This neutralizes the reactive species and prevents oxidative damage. The sulfur atom in the compound also plays a role in stabilizing the resulting radicals, further enhancing its antioxidant properties.
類似化合物との比較
Similar Compounds
4,4’-Thiobis(6-tert-butyl-2,3-xylenol): Similar structure but with tert-butyl groups, offering different steric and electronic properties.
2,2’-Thiobis(4-methyl-6-tert-butylphenol): Another antioxidant with a similar sulfur linkage but different substituents on the phenolic rings.
Uniqueness
4,4’-Thiobis(2,6-xylenol) is unique due to its specific combination of phenolic groups and sulfur linkage, which provides a balance of steric hindrance and electronic effects that enhance its antioxidant properties. This makes it particularly effective in stabilizing polymers and other materials against oxidative degradation.
特性
IUPAC Name |
4-(4-hydroxy-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2S/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSMTGONABILTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)SC2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171761 | |
| Record name | 4,4'-Thiobis(2,6-xylenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18525-99-0 | |
| Record name | 4,4′-Thiobis[2,6-dimethylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18525-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Thiobis(2,6-xylenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018525990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Thiobis(2,6-xylenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-thiobis[2,6-xylenol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)






